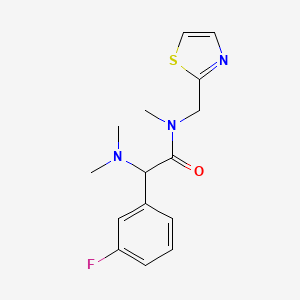![molecular formula C14H13F3N2O2 B5653118 5-[2-methyl-5-(trifluoromethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653118.png)
5-[2-methyl-5-(trifluoromethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of appropriate precursors under specific conditions to yield compounds with desired substituents. A relevant synthetic approach involves the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds, including alkenes, alkynes, and tetrahydrofurans, in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature, producing difluoromethylenated 1,2,4-oxadiazole-containing compounds in moderate yields (Yang et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of 1,2,4-oxadiazoles and their derivatives, including the targeted compound, can be elucidated by spectral analysis. Such studies offer insights into the spatial configuration and electronic structure of these molecules, which are crucial for understanding their reactivity and properties. The X-ray crystal structure of related compounds reveals spatial isolation of substituents by aromatic moieties, explaining their high stability (Wang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-oxadiazole derivatives are diverse, including photolytic cleavage and ring contraction-expansion processes leading to various fluorinated heterocycles. The reactivity under photochemical conditions highlights the compound's utility in synthesizing target structures with fluorinated substituents, valuable in materials science and pharmaceutical chemistry (Pace et al., 2004).
properties
IUPAC Name |
5-[2-methyl-5-(trifluoromethyl)phenyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-8-2-3-10(14(15,16)17)6-11(8)13-18-12(19-21-13)9-4-5-20-7-9/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNSLETYNHDBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C2=NC(=NO2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclohexyl-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5653044.png)
![N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B5653048.png)
![3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione](/img/structure/B5653066.png)
![N,N-dimethyl-N'-{[1-(3-thienylmethyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5653073.png)

![1-ethyl-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5653084.png)
![N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine](/img/structure/B5653093.png)
![4-{2-[(5-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5653100.png)
![2-isopropyl-4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5653104.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5653112.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5653125.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methoxyphenyl)acetyl]piperidine](/img/structure/B5653131.png)